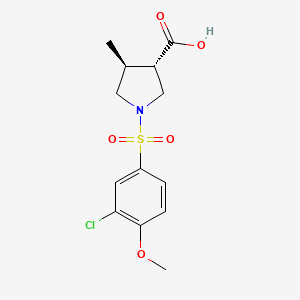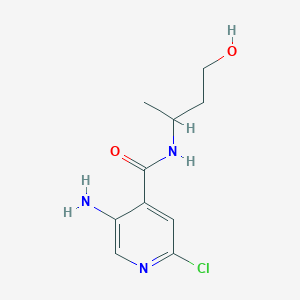
1-(1-Carboxyethyl)-3-benzoylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Carboxyethyl)-3-benzoylthiourea, also known as CBET, is a chemical compound that has been widely used in scientific research due to its unique properties. CBET has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
作用機序
1-(1-Carboxyethyl)-3-benzoylthiourea works by inhibiting the activity of a group of enzymes called matrix metalloproteinases (MMPs). MMPs are involved in a variety of physiological processes, including tissue remodeling, wound healing, and immune response. By inhibiting MMP activity, 1-(1-Carboxyethyl)-3-benzoylthiourea can reduce inflammation and prevent the spread of cancer cells.
Biochemical and Physiological Effects:
1-(1-Carboxyethyl)-3-benzoylthiourea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 1-(1-Carboxyethyl)-3-benzoylthiourea has been shown to have antioxidant properties, which can help protect cells from oxidative stress. Additionally, 1-(1-Carboxyethyl)-3-benzoylthiourea has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
1-(1-Carboxyethyl)-3-benzoylthiourea has several advantages for laboratory experiments. It is relatively easy to synthesize in large quantities and has a long shelf life, making it a cost-effective option for researchers. However, 1-(1-Carboxyethyl)-3-benzoylthiourea is not very water-soluble, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(1-Carboxyethyl)-3-benzoylthiourea. One area of interest is the development of 1-(1-Carboxyethyl)-3-benzoylthiourea-based drugs for the treatment of inflammatory diseases and cancer. Additionally, researchers are interested in exploring the neuroprotective properties of 1-(1-Carboxyethyl)-3-benzoylthiourea and its potential for the treatment of neurological disorders. Finally, there is potential for the development of new synthesis methods for 1-(1-Carboxyethyl)-3-benzoylthiourea that could improve its solubility and make it easier to use in laboratory experiments.
Conclusion:
In conclusion, 1-(1-Carboxyethyl)-3-benzoylthiourea is a chemical compound that has been widely used in scientific research due to its unique properties. It has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. 1-(1-Carboxyethyl)-3-benzoylthiourea has potential applications in the treatment of inflammatory diseases, cancer, and neurological disorders, and there is significant interest in exploring its potential for drug development.
合成法
1-(1-Carboxyethyl)-3-benzoylthiourea can be synthesized through a multi-step process that involves the reaction of benzoyl chloride with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then reacted with ethyl chloroacetate to form the final product, 1-(1-Carboxyethyl)-3-benzoylthiourea. This process has been optimized to produce high yields of 1-(1-Carboxyethyl)-3-benzoylthiourea with minimal impurities.
科学的研究の応用
1-(1-Carboxyethyl)-3-benzoylthiourea has been used in a variety of scientific research applications, including studies on cancer, inflammation, and oxidative stress. 1-(1-Carboxyethyl)-3-benzoylthiourea has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1-(1-Carboxyethyl)-3-benzoylthiourea has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
2-(benzoylcarbamothioylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-7(10(15)16)12-11(17)13-9(14)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)(H2,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKPOBPEKRSEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=S)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Benzoylcarbamothioyl)amino] propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6633018.png)

![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)
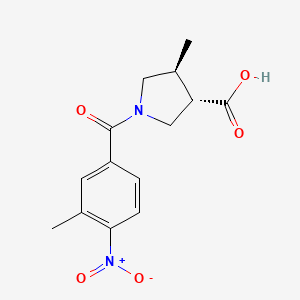

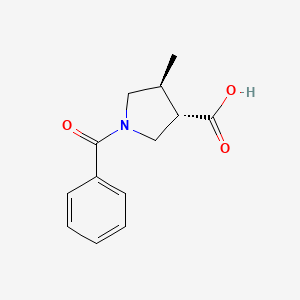
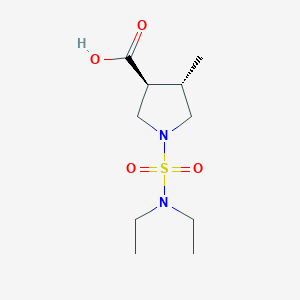

![(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B6633064.png)

